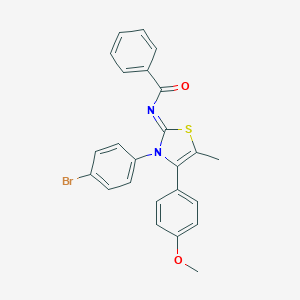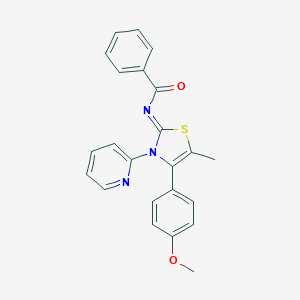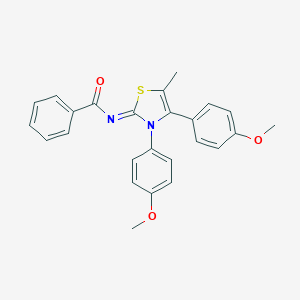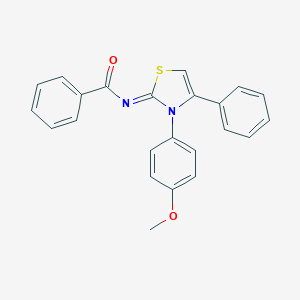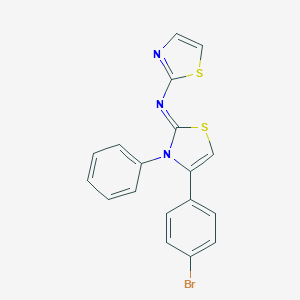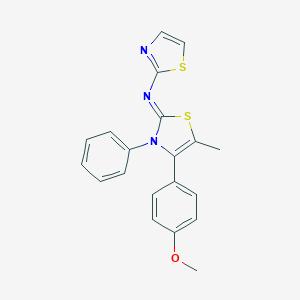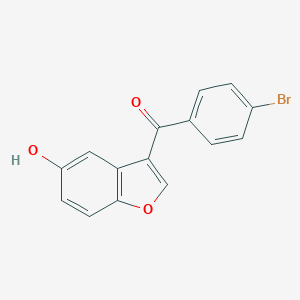
(4-Bromophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Benzofuran derivatives, a core structure in this compound, have been found to exhibit a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases and have shown potential as antimicrobial agents .
Mode of Action
Benzofuran derivatives have been reported to exhibit good antimicrobial activity when the substituent on the 4-position contained halogens or hydroxyl groups . This suggests that the bromophenyl group at the 4-position in this compound may play a crucial role in its interaction with its targets.
Biochemical Pathways
Benzofuran derivatives have been recognized as a privileged structure in drug discovery, especially in the search for efficient antimicrobial candidates . This suggests that this compound may interact with pathways related to microbial growth and proliferation.
Pharmacokinetics
Improved bioavailability has been one of the targets achieved with most of the more recent benzofuran derivatives, allowing for once-daily dosing . This suggests that this compound may also possess favorable ADME properties.
Result of Action
Certain benzofuran derivatives with bromo substituents have been found to exhibit excellent antibacterial activity against all tested bacterial strains . This suggests that this compound may also have potent antibacterial effects.
Action Environment
The storage temperature for this compound is recommended to be between 28°c , suggesting that temperature could be a key environmental factor influencing its stability.
Biochemical Analysis
Biochemical Properties
(4-Bromophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of the enzyme SIRT1, a sirtuin involved in cellular regulation This interaction is crucial as SIRT1 is known to play a role in aging, inflammation, and metabolism
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of SIRT1 by this compound can lead to changes in the expression of genes involved in metabolic pathways and inflammatory responses . Additionally, it may affect cellular metabolism by altering the activity of enzymes involved in metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of SIRT1, inhibiting its deacetylase activity . This inhibition leads to an accumulation of acetylated proteins, which can alter gene expression and cellular functions. The compound’s molecular mechanism also involves interactions with other proteins and enzymes, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored at temperatures between 2 to 8°C to maintain its stability . Over time, the compound may degrade, leading to a reduction in its efficacy. Long-term studies have shown that prolonged exposure to the compound can result in sustained inhibition of SIRT1 and other cellular effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and metabolic regulation. At higher doses, it may cause toxic or adverse effects. Studies have shown that high doses of the compound can lead to cellular toxicity and adverse effects on organ function . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of SIRT1 can affect metabolic pathways related to energy production, lipid metabolism, and glucose homeostasis . These interactions highlight the compound’s potential impact on metabolic health and disease.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can influence its activity and function. Understanding these transport and distribution mechanisms is crucial for optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications Its localization within the nucleus, mitochondria, or other organelles can affect its interactions with biomolecules and its overall efficacy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone typically involves the reaction of 4-bromobenzoyl chloride with 5-hydroxy-1-benzofuran in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of (4-bromophenyl)(5-oxo-1-benzofuran-3-yl)methanone.
Reduction: Formation of (4-bromophenyl)(5-hydroxy-1-benzofuran-3-yl)methanol.
Substitution: Formation of (4-methoxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone.
Scientific Research Applications
(4-Bromophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
(4-Bromophenyl)(5-hydroxy-2-benzofuran-3-yl)methanone: Similar structure but with a different position of the hydroxy group.
(4-Bromophenyl)(5-methoxy-1-benzofuran-3-yl)methanone: Similar structure but with a methoxy group instead of a hydroxy group.
(4-Chlorophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
(4-Bromophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone is unique due to the presence of both a bromophenyl group and a hydroxybenzofuran moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(4-bromophenyl)-(5-hydroxy-1-benzofuran-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrO3/c16-10-3-1-9(2-4-10)15(18)13-8-19-14-6-5-11(17)7-12(13)14/h1-8,17H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNZTVAKQDBAGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=COC3=C2C=C(C=C3)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![O-ethyl [2-[[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylmethanethioate](/img/structure/B427434.png)
![Ethyl 4-({[(4-morpholinylcarbothioyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B427435.png)
![N-(3-[2-(methylsulfanyl)-5-pyrimidinyl]-4-phenyl-1,3-thiazol-2(3H)-ylidene)benzamide](/img/structure/B427437.png)

![N-(4-(4-methylphenyl)-3-[2-(methylsulfanyl)-5-pyrimidinyl]-1,3-thiazol-2(3H)-ylidene)benzamide](/img/structure/B427441.png)
![N-(4-{4-nitrophenyl}-3-[2-(methylsulfanyl)-5-pyrimidinyl]-1,3-thiazol-2(3H)-ylidene)benzamide](/img/structure/B427442.png)
![methyl 3-[4-(4-methoxyphenyl)-2-[[2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-1,3-thiazol-5-yl]propanoate](/img/structure/B427445.png)
![N-[4-(4-cyclohexylphenyl)-3-(2-methylsulfanylpyrimidin-5-yl)-1,3-thiazol-2-ylidene]benzamide](/img/structure/B427447.png)
